molecular formula C6H8ClN3O B3045127 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1020713-28-3

5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B3045127
CAS No.: 1020713-28-3
M. Wt: 173.6 g/mol
InChI Key: GWOXCPZAAJXFDL-UHFFFAOYSA-N
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Description

5-Chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide (CAS 1027329-25-4) is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry and drug discovery. With the molecular formula C7H10ClN3O2, this pyrazole-carboxamide derivative shares a core structural motif with compounds that are actively investigated for their potential biological activities . Pyrazole-carboxamide scaffolds are recognized as privileged structures in the design and synthesis of novel therapeutic agents . Research on closely related analogues has demonstrated that this class of compounds can exhibit potent trypanocidal activity, with studies highlighting their promise as potential agents against Trypanosoma cruzi , the parasite responsible for Chagas disease . Furthermore, structural optimization of pyrazole derivatives is a key strategy for improving drug-like properties and efficacy, making this compound a valuable building block for generating new chemical entities in hit-to-lead optimization campaigns . The pyrazole core is also a prominent feature in compounds screened for antimicrobial properties, indicating broad utility in infectious disease research . As a research chemical, it serves as a critical intermediate for researchers aiming to explore structure-activity relationships (SAR) and develop inhibitors targeting specific enzymes. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is supplied with comprehensive analytical data and should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N,1-dimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-8-6(11)4-3-9-10(2)5(4)7/h3H,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOXCPZAAJXFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N(N=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640499
Record name 5-Chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020713-28-3
Record name 5-Chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 1,3-dimethyl-1H-pyrazol-5(4H)-one.

    Chloroformylation: This starting material undergoes Vilsmeier-Haack chloroformylation using N,N-dimethylformamide and phosphorus oxychloride to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

    Oxidation and Chlorination: The carbaldehyde is then oxidized using potassium permanganate and subsequently chlorinated with thionyl chloride to produce 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride.

    Amidation: Finally, the carbonyl chloride reacts with an appropriate amine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Condensation: Aldehydes or ketones in ethanol at room temperature.

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Condensation: Hydrazone derivatives.

Scientific Research Applications

Antiviral Properties

Research indicates that 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide exhibits potential antiviral activity. It is believed to inhibit viral replication by targeting specific viral proteins, thus interfering with their functions. This capability positions it as a candidate for developing antiviral therapies against various viral infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Antimicrobial Effects

In addition to its antiviral and anticancer activities, this compound demonstrates antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents .

Fungicidal Properties

The compound has been explored for its fungicidal properties, particularly in protecting crops from fungal infections. Its effectiveness against plant pathogens suggests potential use in agrochemical formulations aimed at enhancing crop yield and health .

Pesticide Development

This compound is being studied for incorporation into pesticide formulations. Its unique chemical structure allows it to interact effectively with biological targets in pests, providing a mechanism for pest control while minimizing environmental impact .

Structural Characteristics and Synthesis

The compound features a five-membered pyrazole ring with a chlorine atom at the 5-position and a dimethyl group at the 1-position, along with a carboxamide functional group. These structural elements are crucial for its biological activity.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
5-Chloro-N-methylpyrazole-4-carboxamideChlorine at position 5Less steric hindrance
3-PhenylpyrazoleNo carboxamide groupDifferent biological activity
4-Methyl-N,N-dimethylpyrazoleMethyl substitution at position 4Varying solubility properties

Uniqueness : The distinct substitution pattern of this compound imparts unique chemical and biological properties that differentiate it from similar compounds. Its specific binding affinities enhance its utility in targeted applications within medicinal and agricultural research.

Case Studies and Research Findings

Case Study 1: Antiviral Mechanism
A study conducted on the interaction between this compound and viral proteins demonstrated significant binding affinity, suggesting that this compound could be developed into an effective antiviral agent targeting specific viral mechanisms.

Case Study 2: Anticancer Efficacy
In vitro studies showed that this compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. These findings support further investigation into its potential as an anticancer therapeutic agent .

Case Study 3: Agricultural Impact
Field trials assessing the efficacy of formulations containing this compound revealed significant reductions in fungal infections in crops compared to untreated controls, indicating its potential as a viable agricultural fungicide .

Mechanism of Action

The mechanism of action of 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it may interfere with viral replication by targeting viral proteins or enzymes. In agricultural applications, it may act on specific receptors or enzymes in pests or plants .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution : The presence of chlorine at the 5-position (pyrazole ring) is conserved across most analogues, contributing to enhanced lipophilicity and target affinity .
  • Aryl vs. Alkyl Substituents : Aromatic substituents (e.g., phenyl, 4-fluorophenyl) at the 1-position improve thermal stability (higher melting points) compared to alkyl groups .
  • Functional Group Diversity: Introduction of sulfonyl (SO₂) or cyano (CN) groups modulates solubility and electronic properties, impacting bioactivity .

Enzyme and Receptor Interactions

  • Microtubule Binding : Compound 33 (5-chloro-N-sulfonylphenyl salicylamide) forms a hydrogen bond with GLN11 in tubulin (PDB:4o2b), critical for antitubulin activity. The chloro group enhances hydrophobic interactions with the binding pocket .
  • Cannabinoid CB1 Receptor Antagonism: Analogues like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide exhibit potent CB1 antagonism (IC₅₀ = 0.139 nM), attributed to the dichlorophenyl and pyridylmethyl groups stabilizing receptor interactions .

Insecticidal Activity

  • Anthranilic Diamides: Pyrazole-carboxamides with trifluoromethyl groups (e.g., 5-chloro-N-[4-chloro-2-(substitutedcarbamoyl)-6-methylphenyl]-1-aryl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide) show enhanced insecticidal activity against Mythimna separata due to improved binding to ryanodine receptors .

Biological Activity

5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide (often referred to as "compound X") is a pyrazole derivative that has garnered attention in recent pharmacological studies due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer effects, anti-inflammatory properties, and other therapeutic potentials.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C6H7ClN4O
  • CAS Number : 1020713-28-3

This compound belongs to the class of pyrazole derivatives known for their significant biological activities, particularly in oncology and inflammation.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)2.43 - 7.84Induction of apoptosis via caspase activation
HepG2 (Liver)4.98 - 14.65Inhibition of microtubule assembly
A549 (Lung)26Inhibition of topoisomerase II
NCI-H4600.39Autophagy induction without apoptosis

The compound has shown significant growth inhibition in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), indicating its potential as a therapeutic agent in treating these cancers .

Research indicates that the anticancer effects of this compound may be attributed to several mechanisms:

  • Microtubule Destabilization : The compound disrupts microtubule formation, which is crucial for cell division .
  • Apoptosis Induction : It enhances caspase-3 activity, leading to programmed cell death .
  • Topoisomerase Inhibition : It interferes with DNA replication processes, which is vital for cancer cell proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects. Studies have shown that pyrazole derivatives can reduce inflammatory markers and cytokines in vitro, suggesting a role in managing inflammatory diseases .

Other Biological Activities

The biological profile of this compound extends beyond anticancer and anti-inflammatory activities:

  • Antioxidant Properties : It exhibits significant radical scavenging ability, which may protect cells from oxidative stress .
  • Antibacterial Activity : Preliminary studies suggest potential antibacterial effects against certain strains, although further research is needed to elucidate this aspect .

Case Study 1: Anticancer Efficacy

A study conducted by Wei et al. demonstrated that the compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM. The mechanism was linked to the inhibition of topoisomerase II activity .

Case Study 2: Inflammation Model

Research indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in an LPS-induced inflammation model, highlighting its potential use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide, and what analytical techniques validate its purity and structure?

  • Synthetic Routes :

  • Nucleophilic Acylation : React 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
  • Vilsmeier-Haack Reaction : Use DMF/POCl₃ to introduce aldehyde groups to pyrazole intermediates, followed by carboxamide formation via hydrolysis or condensation .
    • Analytical Validation :
  • NMR Spectroscopy : Confirm substitution patterns (e.g., δ 3.83 ppm for N-methyl groups in 1H^1H NMR) .
  • X-Ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/c space group with β = 92.003°) .
  • IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for aldehydes) and N-H bends .

Q. What key spectroscopic and crystallographic techniques are used to characterize pyrazole-carboxamide derivatives?

  • Spectroscopic Methods :

  • 13C^{13}C NMR : Assign carbonyl carbons (~183 ppm for aldehydes) and aromatic carbons .
  • Mass Spectrometry (EI) : Confirm molecular ion peaks (e.g., m/z 186 for C₈H₁₁ClN₂O) .
    • Crystallography :
  • Single-crystal X-ray diffraction to determine unit cell parameters (e.g., a = 9.0032 Å, b = 20.1001 Å) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized under Vilsmeier-Haack conditions?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Control : Maintain 80–100°C to balance reactivity and side-product formation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate formylation .
    • Monitoring : Track reaction progress via TLC (Rf 0.33 in diethyl ether/hexane) and optimize stoichiometry (e.g., 2:1 POCl₃:pyrazole) .

Q. How can researchers resolve contradictions in spectral data for pyrazole-carboxamide analogs?

  • Case Study : Discrepancies in 1H^1H NMR shifts for N-methyl groups (δ 3.83 vs. δ 3.95 ppm) may arise from solvent polarity or tautomerism.
  • Solutions :

  • Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomers) .
  • Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm assignments .

Q. What computational approaches predict the reactivity and bioactivity of this compound?

  • Methods :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity .
  • Molecular Docking : Simulate binding to targets (e.g., GABA receptors for anticonvulsant activity) using AutoDock Vina .
    • Validation : Cross-reference docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with in vivo MES assay results .

Q. How do structural modifications influence the biological activity of pyrazole-carboxamide derivatives?

  • SAR Strategies :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to enhance anticonvulsant potency (ED₅₀ reduction from 45 mg/kg to 28 mg/kg) .
  • Bioisosteric Replacement : Replace chloro with bromo to assess pharmacokinetic changes (e.g., logP increase by 0.5 units) .
    • Assay Design : Use MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazol) models to differentiate mechanism-specific activity .

Q. How can researchers address discrepancies in reported biological activity across studies?

  • Root Causes :

  • Purity Variations : Validate compound purity via HPLC (≥98%) to exclude byproduct interference .
  • Assay Conditions : Standardize protocols (e.g., dose timing, animal strain) to reduce variability .
    • Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting (e.g., random-effects model) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
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5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide

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